molecular formula C13H16N2O B1149506 2-(4-Benzylmorpholin-3-yl)acetonitrile CAS No. 111949-90-7

2-(4-Benzylmorpholin-3-yl)acetonitrile

Cat. No.: B1149506
CAS No.: 111949-90-7
M. Wt: 216.284
InChI Key: WHWNIQPSJZCVPL-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H16N2O It is a morpholine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring and an acetonitrile group attached to the carbon atom adjacent to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylmorpholin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The benzyl group or the nitrile group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced forms such as primary amines.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Benzylmorpholin-3-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group and the morpholine ring can influence the compound’s binding affinity and specificity for these targets. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylmorpholin-3-yl)acetonitrile: Similar structure but with a methyl group instead of a benzyl group.

    2-(4-Phenylmorpholin-3-yl)acetonitrile: Similar structure but with a phenyl group instead of a benzyl group.

    2-(4-Benzylmorpholin-3-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.

Uniqueness

2-(4-Benzylmorpholin-3-yl)acetonitrile is unique due to the presence of both a benzyl group and an acetonitrile group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWNIQPSJZCVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674229
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-93-6
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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